5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-10-6-16-12(9-15-10)14(20)17-7-11-8-18-19-5-3-2-4-13(11)19/h6,8-9H,2-5,7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYQFGZKMMRDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=C3CCCCN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazole and pyrazine rings. One common approach is the cyclization of aminopyrazoles with appropriate aldehydes or ketones under acidic or basic conditions[_{{{CITATION{{{2{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 .... The reaction conditions often require the use of catalysts such as iridium complexes to facilitate the formation of the heterocyclic structure[{{{CITATION{{{_3{Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with ...](https://pubs.acs.org/doi/pdf/10.1021/acs.joc.3c02396).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and purity, with continuous monitoring and control of reaction parameters to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyrazine ring can be oxidized to form pyridine derivatives.
Reduction: : Reduction reactions can be used to convert the pyrazine ring to pyrazine derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions at the pyrazine and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like ammonia (NH3) and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of pyridine derivatives.
Reduction: : Formation of pyrazine derivatives.
Substitution: : Formation of various substituted pyrazine and pyrazole derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: : It can be used in the production of materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine vs. Pyrazolo[1,5-a]pyrimidine
- Pyrazolo[1,5-a]pyridine derivatives (e.g., the target compound) often exhibit conformational rigidity suitable for enzyme active-site binding.
- Pyrazolo[1,5-a]pyrimidine analogs (e.g., 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide ) show enhanced π-stacking interactions due to the additional nitrogen atom, improving affinity for kinases and viral polymerases .
Substituent Effects on Activity and Physicochemical Properties
Key Observations :
- Carboxamide vs. Ester : Carboxamide derivatives (e.g., target compound) exhibit superior metabolic stability compared to ester analogs .
- Trifluoromethyl Groups : Compounds with -CF₃ (e.g., ) show increased lipophilicity and target affinity due to electron-withdrawing effects.
- Aromatic Substituents : Thiophene or benzodioxole moieties improve π-π interactions with hydrophobic enzyme pockets .
Stereochemical and Isomeric Considerations
- Syn vs. The target compound’s stereochemistry (if present) could similarly influence its pharmacokinetics.
Biological Activity
5-Methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
The molecular formula of this compound is , with a molecular weight of approximately 244.30 g/mol. The structure features a pyrazine core and a tetrahydropyrazolo-pyridine moiety that may contribute to its biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds related to the tetrahydropyrazolo structure exhibit varying degrees of antimicrobial activity. For instance, derivatives have shown moderate antimicrobial effects against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 250 μg/mL to higher values depending on the specific derivative tested .
Antioxidant Activity
Research has demonstrated that pyrazole derivatives can possess notable antioxidant properties. The ability to scavenge free radicals is essential in mitigating oxidative stress-related diseases. In vitro assays have confirmed that certain derivatives can effectively inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in cellular models .
Inhibition of Enzymatic Activity
The compound has been investigated for its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. In vitro assays revealed that it exhibits stronger inhibition than established inhibitors like brequinar and teriflunomide, suggesting its potential utility in immunosuppressive therapies .
Study 1: Antimicrobial Efficacy
In a comparative study of various pyrazole derivatives, the compound was tested for its efficacy against both Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 200 μg/mL, establishing a promising foundation for further development as an antimicrobial agent.
Study 2: Antioxidant Potential
A study focused on the antioxidant properties of related compounds highlighted the ability of this compound to reduce oxidative stress markers in neuronal cell lines. The results suggested that this compound could be beneficial in neuroprotective applications.
The biological activities of this compound are hypothesized to stem from its interaction with specific molecular targets within cells. Its structural features allow it to bind effectively to enzymes or receptors involved in various pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes such as DHODH by competing for binding sites or altering enzyme conformation.
- Receptor Modulation : It may also interact with receptors involved in inflammatory responses, thereby modulating cytokine production and immune responses.
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
